3-Vinylpyridine 3-Vinylpyridine 3-Vinylpyridine is a natural product found in Nicotiana tabacum with data available.
Brand Name: Vulcanchem
CAS No.: 1121-55-7
VCID: VC20759031
InChI: InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2
SMILES: C=CC1=CN=CC=C1
Molecular Formula: C7H7N
Molecular Weight: 105.14 g/mol

3-Vinylpyridine

CAS No.: 1121-55-7

Cat. No.: VC20759031

Molecular Formula: C7H7N

Molecular Weight: 105.14 g/mol

* For research use only. Not for human or veterinary use.

3-Vinylpyridine - 1121-55-7

CAS No. 1121-55-7
Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
IUPAC Name 3-ethenylpyridine
Standard InChI InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2
Standard InChI Key DPZYLEIWHTWHCU-UHFFFAOYSA-N
SMILES C=CC1=CN=CC=C1
Canonical SMILES C=CC1=CN=CC=C1
Boiling Point 162.0 °C

Overview of 3-Vinylpyridine

3-Vinylpyridine is an organic compound with the molecular formula C7H7NC_7H_7N
and a molecular weight of 105.14 g/mol. It is categorized as a vinyl-substituted pyridine, where a vinyl group (–CH=CH₂) is attached to the third carbon of the pyridine ring. This compound is known for its reactivity in polymerization processes, making it a valuable monomer in the production of various polymers and copolymers.

Synthesis and Polymerization

3-Vinylpyridine can be synthesized through various methods, including the reaction of pyridine with acetylene or through the polymerization of vinylpyridines. Its ability to undergo radical polymerization allows it to form long chains of repeating units, which can be tailored for specific applications.

Polymerization Mechanisms

The polymerization of 3-vinylpyridine typically occurs via nitroxide-mediated radical polymerization (NMP). This method enables controlled polymerization, allowing for the creation of block and random copolymers. The electronic distribution on the pyridine ring influences the polymerization rate, which is generally faster compared to other vinyl monomers due to lower dissociation energy of the C-TEMPO bond associated with 3-vinylpyridine .

Research Findings

Research has shown that 3-vinylpyridine can be effectively used in creating polymers with specific functionalities:

StudyFindings
Higaki et al. (2004)Demonstrated that NMP of 3-vinylpyridine proceeds in a pseudo-living manner, allowing for precise control over molecular weight and polydispersity .
RSC Advances (2015)Developed novel helical polymers from 3-vinylpyridine that exhibited chiral secondary structures and catalytic properties for asymmetric reactions .
Matyjaszewski et al. (2000)Analyzed the behavior of 3-vinylpyridine in NMP, noting its potential for low polydispersity values in synthesized polymers .

Applications

3-Vinylpyridine is utilized in various fields due to its versatile properties:

  • Polymer Chemistry: Serves as a building block for advanced materials, including coatings, adhesives, and membranes.

  • Catalysis: Used in asymmetric catalysis due to its ability to form chiral structures when incorporated into polymers.

  • Biomedical Applications: Investigated for potential uses in drug delivery systems and as a component in biomaterials due to its biocompatibility.

Future Directions

Further studies are needed to explore the full range of applications for 3-vinylpyridine, particularly in biomedical fields where its properties could be harnessed for innovative solutions.

This comprehensive overview underscores the significance of 3-vinylpyridine in both academic research and industrial applications, paving the way for future advancements in material science and chemistry.

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